

(2S,3S)-(-)-Bis(diphenylphosphino)butane CAS number and structure

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Compound of Interest

Compound Name:	(2S,3S)-(-)-Bis(diphenylphosphino)butane
Cat. No.:	B149224

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An In-depth Technical Guide to **(2S,3S)-(-)-Bis(diphenylphosphino)butane**

Introduction

(2S,3S)-(-)-Bis(diphenylphosphino)butane, commonly known as (S,S)-Chiraphos, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. As a C₂-symmetric molecule, its well-defined stereochemistry allows for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.^[1] This ligand forms stable complexes with various transition metals, including rhodium, ruthenium, and palladium, to create highly selective and active catalysts for a range of organic transformations.^[2] Its applications are particularly prominent in asymmetric hydrogenation and carbon-carbon bond-forming reactions.^[3]

Chemical Structure and Properties

The structure of (S,S)-Chiraphos features a butane backbone with diphenylphosphino groups at the C2 and C3 positions, both possessing S-stereochemistry.

Chemical Structure:

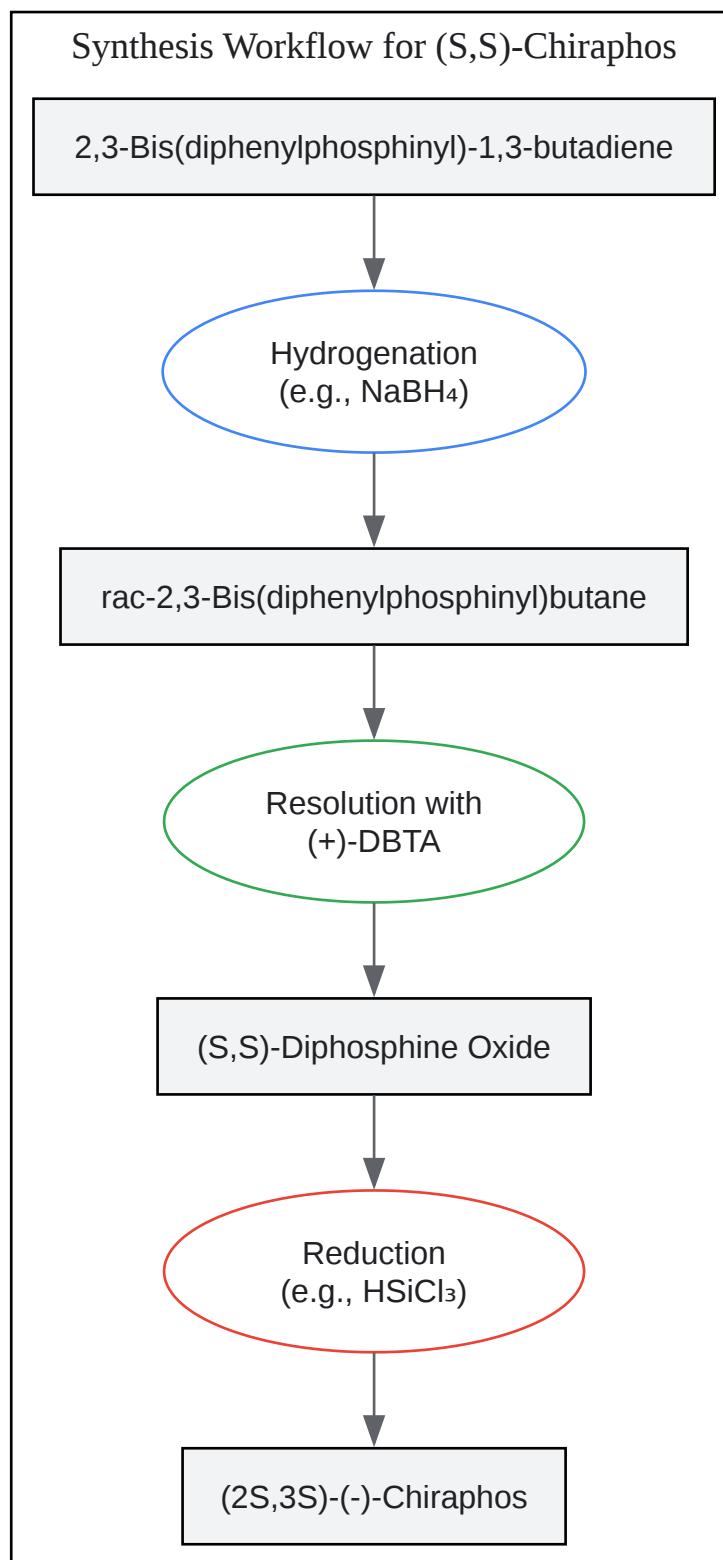
(Simplified representation)

A comprehensive summary of its chemical and physical properties is provided in the table below.

Property	Value
CAS Number	64896-28-2[2]
Molecular Formula	C ₂₈ H ₂₈ P ₂ [1]
Molecular Weight	426.47 g/mol
Appearance	White to off-white solid, powder, or crystals[1][2]
Melting Point	108-110 °C[3] (Lit.), 107-112 °C
Optical Activity	[α] ²² /D -191°, c = 1.5 in chloroform
Synonyms	(S,S)-Chiraphos, (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane[2]
SMILES String	C--INVALID-LINK-- P(c1ccccc1)c2ccccc2">C@@@HP(c3ccccc3)c4ccccc4
InChI Key	FWXAUDSWDBGCMN-ZEQLZLVSA-N

Synthesis Overview

A common synthetic route to enantiomerically pure Chiraphos involves the resolution of a racemic precursor. One established method starts from 2,3-bis(diphenylphosphinyl)-1,3-butadiene.[4] The key steps involve the hydrogenation of this diene to produce racemic 2,3-bis(diphenylphosphinyl)butane. This racemic mixture is then resolved using a chiral resolving agent, such as (2S,3S)-(+)- or (2R,3R)-(-)-2,3-O-dibenzoyltartaric acid (DBTA).[4] Finally, the separated enantiopure phosphine oxides are reduced to the desired **(2S,3S)-(-)-bis(diphenylphosphino)butane** using a reducing agent like trichlorosilane.[4]



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Caption: General workflow for the synthesis of (S,S)-Chiraphos.

Applications in Asymmetric Catalysis

(S,S)-Chiraphos is a cornerstone ligand in the field of asymmetric catalysis, valued for its ability to induce high enantioselectivity in a variety of chemical reactions.

- **Asymmetric Hydrogenation:** One of its most significant applications is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins to produce chiral molecules.^{[5][6]} This method is a powerful tool for manufacturing chiral drugs and their intermediates.^[6] The Rh-(S,S)-Chiraphos complex creates a rigid chiral environment that forces the hydrogen addition to occur on a specific face of the substrate, leading to high enantiomeric excess (ee).
- **Carbon-Carbon Bond Formation:** It serves as an effective ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds with stereochemical control.^{[2][3]}
- **Other Reactions:** The versatility of Chiraphos extends to other catalytic processes, including asymmetric additions to allylic ketals catalyzed by nickel.^[2]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This section details a general experimental procedure for the asymmetric hydrogenation of an olefin using a Rhodium-(S,S)-Chiraphos catalyst. This protocol is representative and may require optimization for specific substrates.

Objective: To synthesize an enantiomerically enriched product via the asymmetric hydrogenation of a prochiral olefin.

Materials:

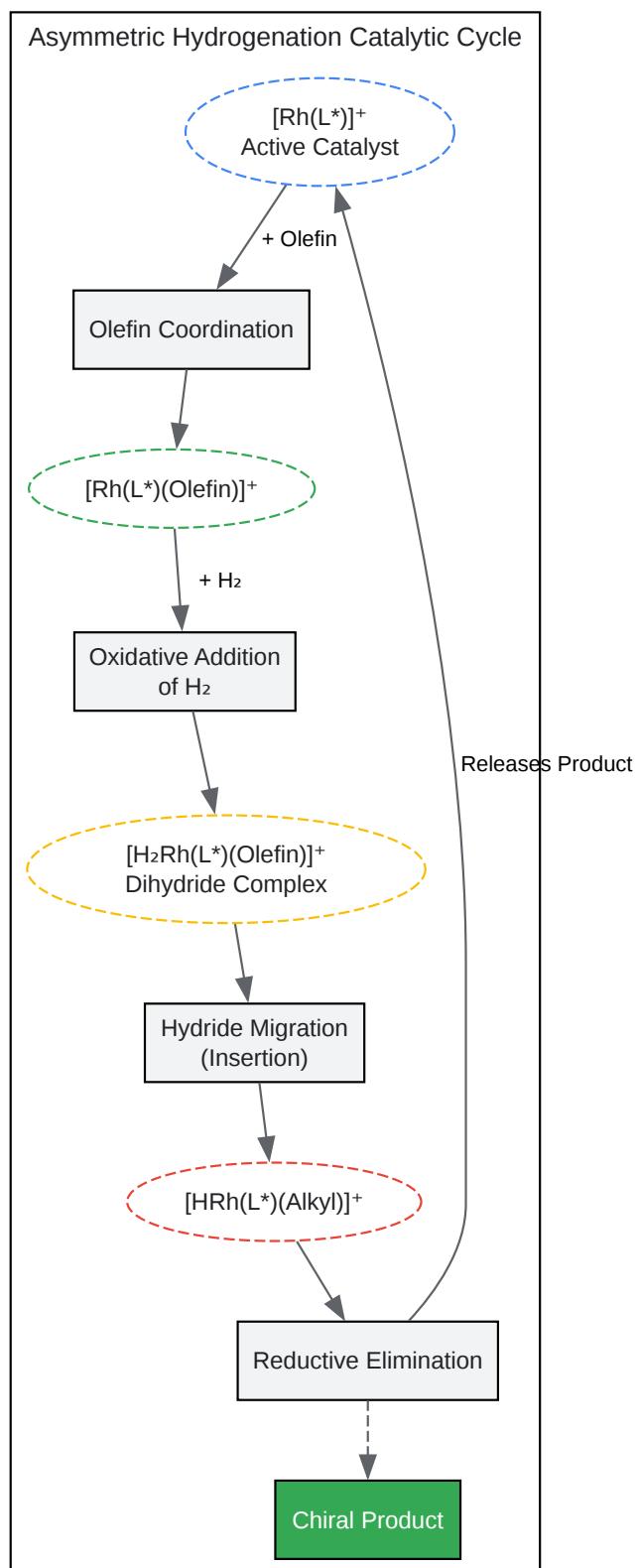
- **[Rh(cod)₂]BF₄** (cod = 1,5-cyclooctadiene)
- **(2S,3S)-(-)-Bis(diphenylphosphino)butane ((S,S)-Chiraphos)**
- Prochiral olefin substrate (e.g., an α -(acylamino)acrylic acid derivative)

- Anhydrous, deoxygenated solvent (e.g., CH₂Cl₂, THF, or Methanol)
- High-purity hydrogen gas (H₂)
- Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

- Catalyst Pre-formation:
 - In a glovebox or under an inert atmosphere (N₂ or Ar), add (S,S)-Chiraphos (e.g., 0.022 mmol) to a reaction vessel.
 - Add a solution of [Rh(cod)₂]BF₄ (e.g., 0.019 mmol) in the chosen solvent (e.g., 1 mL CH₂Cl₂).^[7]
 - Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active chiral catalyst complex. The solution typically turns a reddish-orange color.
- Hydrogenation Reaction:
 - To the catalyst solution, add the prochiral olefin substrate (e.g., 1.0 mmol).
 - Seal the reaction vessel and transfer it to the hydrogenation apparatus.
 - Purge the system several times with hydrogen gas to remove any residual air.
 - Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).
 - Commence vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the required duration (e.g., 1-24 hours). Reaction progress can be monitored by techniques like TLC or ¹H NMR.
- Work-up and Isolation:
 - Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
 - Purge the system with an inert gas.

- Remove the solvent from the reaction mixture under reduced pressure.
- The crude product can be purified by standard methods, such as column chromatography or recrystallization, to yield the enantiomerically enriched product.
- Analysis:
 - Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
 - Confirm the structure of the product using spectroscopic methods (^1H NMR, ^{13}C NMR, MS).



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Caption: A simplified catalytic cycle for Rh-Chiraphos hydrogenation.

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